molecular formula C5H6BrN3 B1523641 4-Bromo-2-hydrazinylpyridine CAS No. 1019918-39-8

4-Bromo-2-hydrazinylpyridine

Cat. No.: B1523641
CAS No.: 1019918-39-8
M. Wt: 188.03 g/mol
InChI Key: JNOVZPGBPRDTHN-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol. It is characterized by the presence of a bromine atom and a hydrazine group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

  • Target of Action The hydrazinyl group (N₂H₂) is linked to the nitrogen atom at position 2 in the pyridine ring. This combination of functional groups (bromine, hydrazine, pyridine) suggests potential for nucleophilic substitution reactions and formation of metal complexes due to the presence of lone electron pairs on the nitrogens.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-hydrazinylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby influencing their catalytic activity. Additionally, this compound may form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can modulate the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and as a candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzymatic activity or improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo enzymatic modifications, such as oxidation or reduction, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity and its overall impact on cellular processes . Understanding these pathways is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding sites . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of this compound is essential for understanding its functional roles and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydrazinylpyridine can be synthesized through several methods, including the reaction of 2-bromopyridine with hydrazine hydrate under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the hydrazinyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydrazinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of 4-bromopyridine-N-oxide.

  • Reduction: Production of this compound derivatives.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

4-Bromo-2-hydrazinylpyridine is utilized in several scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Bromo-2-hydrazinylpyridine is similar to other brominated pyridines and hydrazinyl derivatives. Some comparable compounds include:

  • 2-Bromopyridine: Lacks the hydrazinyl group.

  • 4-Hydrazinopyridine: Lacks the bromine atom.

  • 2,4-Dibromopyridine: Contains two bromine atoms instead of one.

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Properties

IUPAC Name

(4-bromopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOVZPGBPRDTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695067
Record name 4-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019918-39-8
Record name 4-Bromo-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-hydrazinylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask was charged with a stir bar, 4-bromo-2-fluoro-pyridine (2.00 g), and hydrazine hydrate (5.5 mL). The resulting mixture was vigorously stirred at room temperature overnight. Then, 4 M aqueous NaOH solution (5 mL) and water (10 mL) were added and the mixture was vigorously stirred for another 10 min. The precipitate was separated by filtration, washed with water, and dried at 50° C. The title compound was isolated as a colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-fluoropyridine (8.67 g, 49.3 mmol) and anhydrous hydrazine (16.00 ml, 501 mmol) was heated at 70° C. for 2.5 h. The reaction was cooled to RT, basified with 5N NaOH and diluted with 60 mL of water. The precipitate was filtered, washed with water and dried in vacuo at 50° C. to give 6.80 g of the title compound as a white amorphous solid.
Quantity
8.67 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirring solution of hydrazine monohydrate (16 mL) was added 4-bromo-2-fluoropyridine (3.4 mL, 33.1 mmol). After stirring for 23 hours at room temperature, 4M NaOH (15 mL) and water (30 mL) were added, and the thick suspension was stirred vigorously for 15 minutes. The precipitated solids were filtered off and dried to give the product. 1H NMR (400 MHz, CDCl3) δ 7.91 (d, J=5.4 Hz, 1H), 6.97 (d, J=1.3 Hz, 1H), 6.80 (dd, J=5.4, 1.5 Hz, 1H), 6.05 (br s, 1H), 3.65 (br s, 2H).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-fluoropyridine (2.0 g, 11.4 mmol) in pyridine (10 mL) was added hydrazine (5 mL, 159 mmol). The mixture was heated at 70° C. for 2 hours, then cooled to room temperature. The volatile organics were removed under reduced pressure, then water (60 mL) was added to the residue and an off-white solid precipitated. The solid was filtered, washed with water, and dried under reduced pressure at 50° C. to give 1.77 g (84%) of the title compound as an off-white solid. m/z (ES+) 188, 190 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods V

Procedure details

To a solution of 4-bromo-2-fluoropyridine (23.75 g, 135 mmol) in ethanol (120 mL) was added hydrazine monohydrate (65.5 mL, 1350 mmol). The mixture was stirred at 45° C. for 16 h then concentrated. The resulting solid was triturated with water, collected by filtration, rinsed with water, and dried under vacuum, to give the title compound (23.2 g) as a white solid. LCMS m/z=188.0 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ 4.19 (s, 2H), 6.69 (dd, J=5.3, 1.8 Hz, 1H), 6.92 (d, J=1.7 Hz, 1H), 7.69 (s, 1H), 7.84 (d, J=5.3 Hz, 1H).
Quantity
23.75 g
Type
reactant
Reaction Step One
Quantity
65.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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